molecular formula C16H18N4O4 B11436021 7-(3-Methoxy-2-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(3-Methoxy-2-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11436021
M. Wt: 330.34 g/mol
InChI Key: AINMOZDBBIFUAE-UHFFFAOYSA-N
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Description

7-(3-Methoxy-2-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole and pyrimidine rings in the structure imparts unique chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Methoxy-2-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods: For industrial production, the synthesis can be scaled up using similar microwave-mediated conditions. The process is optimized to ensure high yield and purity of the final product. The use of microwave irradiation reduces reaction times and energy consumption, making it a sustainable approach.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor. The triazolopyrimidine scaffold is known to interact with various biological targets, making it a candidate for drug development.

Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. It is being investigated for its ability to inhibit specific enzymes and receptors involved in disease pathways.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in material science.

Mechanism of Action

The mechanism of action of 7-(3-Methoxy-2-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole and pyrimidine rings facilitate binding to active sites, leading to inhibition or modulation of biological activity. The compound can interfere with signaling pathways, enzyme activity, and receptor function, resulting in its observed biological effects.

Comparison with Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridine: Shares the triazole and pyridine rings but lacks the carboxylic acid group.

    Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring fused to a pyrimidine ring, differing in the nitrogen placement and ring structure.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Features a similar triazole-pyrimidine fusion but with different ring connectivity.

Uniqueness: 7-(3-Methoxy-2-propoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the presence of the methoxy and propoxy substituents on the phenyl ring, as well as the carboxylic acid group. These functional groups contribute to its distinct chemical properties and biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

7-(3-methoxy-2-propoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C16H18N4O4/c1-3-7-24-14-10(5-4-6-13(14)23-2)12-8-11(15(21)22)19-16-17-9-18-20(12)16/h4-6,8-9,12H,3,7H2,1-2H3,(H,21,22)(H,17,18,19)

InChI Key

AINMOZDBBIFUAE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC=C1OC)C2C=C(NC3=NC=NN23)C(=O)O

Origin of Product

United States

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